molecular formula C19H23N5O2 B1671504 Epiroprim CAS No. 73090-70-7

Epiroprim

Cat. No. B1671504
CAS RN: 73090-70-7
M. Wt: 353.4 g/mol
InChI Key: NMARPFMJVCXSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epiroprim belongs to the class of organic compounds known as phenylpyrroles . It is a polycyclic aromatic compound containing a benzene ring linked to a pyrrole ring through a CC or CN bond .


Synthesis Analysis

Epiroprim is an analog of trimethoprim and an inhibitor of dihydrofolate reductase . It is part of a family of drugs that act synergistically with dihydropteroate synthase inhibitors such as in trimethoprim-sulfamethoxazole, which inhibits folate biosynthesis .


Molecular Structure Analysis

The chemical formula of Epiroprim is C19H23N5O2 . The exact mass is 353.19 and the molecular weight is 353.420 .


Chemical Reactions Analysis

Epiroprim is an inhibitor of dihydrofolate reductase . It comes from a family of drugs that acts synergistically with dihydropteroate synthase inhibitors such as in trimethoprim-sulfamethoxazole, which inhibits folate biosynthesis .

Scientific Research Applications

Efficacy Against Parasitic Infections

Epiroprim has been tested for its efficacy against various parasitic infections. It demonstrated significant effects in reducing parasites such as Toxoplasma gondii and Pneumocystis carinii when used alone, and in combination with dapsone, it led to a complete cure of toxoplasmosis in mice. This is particularly relevant for patients suffering from AIDS, who are often affected by both bacterial and parasitic infections (Mehlhorn et al., 2004).

Activity Against Mycobacterium Leprae

In vivo studies have shown that epiroprim, when used singly or in combination with dapsone, completely inhibited the growth of both dapsone-sensitive and dapsone-resistant strains of Mycobacterium leprae in mice. These findings support the potential use of epiroprim in multidrug regimens for the treatment of leprosy (Dhople, 2002).

Physiologically Based Pharmacokinetic Modeling

A study used physiologically based pharmacokinetic (PBPK) modeling to simulate the plasma concentration-time profile of epiroprim in humans. This research is crucial in understanding how epiroprim behaves in the human body and aids in the clinical candidate selection process (Luttringer et al., 2003).

Effect in Combination with Isoniazid

A study evaluated the effect of the combination of epiroprim and isoniazid on Mycobacterium tuberculosis. The combination of these drugs seemed more efficacious than monotherapy with isoniazid for pulmonary tuberculosis in mice, indicating a potential for use in antituberculosis chemotherapy (N'guessan et al., 2002).

In vitro Activity Against Mycobacterium Ulcerans

Epiroprim has shown potent in vitro activity against Mycobacterium ulcerans, with low minimum inhibitory concentrations (MICs), suggesting its potential in treating infections caused by this bacterium (Dhople, 2001).

Interaction with Isoniazid Against Mycobacterium Tuberculosis

In vitro studies have explored the interaction between epiroprim and isoniazid against Mycobacterium tuberculosis. The combination of these drugs demonstrated an increased sensitivityand efficacy against various mycobacterial isolates. The study provided evidence of additive or synergistic activity, suggesting a potential role for this combination in tuberculosis treatment regimens (Dosso et al., 2001).

properties

IUPAC Name

5-[(3,5-diethoxy-4-pyrrol-1-ylphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-3-25-15-10-13(9-14-12-22-19(21)23-18(14)20)11-16(26-4-2)17(15)24-7-5-6-8-24/h5-8,10-12H,3-4,9H2,1-2H3,(H4,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMARPFMJVCXSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1N2C=CC=C2)OCC)CC3=CN=C(N=C3N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223355
Record name Epiroprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epiroprim

CAS RN

73090-70-7
Record name Epiroprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73090-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epiroprim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073090707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epiroprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPIROPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G69D95443
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epiroprim
Reactant of Route 2
Reactant of Route 2
Epiroprim
Reactant of Route 3
Epiroprim
Reactant of Route 4
Reactant of Route 4
Epiroprim
Reactant of Route 5
Reactant of Route 5
Epiroprim
Reactant of Route 6
Reactant of Route 6
Epiroprim

Citations

For This Compound
346
Citations
O Luttringer, FP Theil, P Poulin… - Journal of …, 2003 - Elsevier
The objective of this study was to use in synergy physiologically based and empirical approaches to estimate the drug‐specific input parameters of PBPK models of disposition to …
Number of citations: 83 www.sciencedirect.com
HH Locher, H Schlunegger, PG Hartman… - Antimicrobial agents …, 1996 - Am Soc Microbiol
Epiroprim (EPM; Ro 11-8958) is a new selective inhibitor of microbial dihydrofolate reductase. EPM displayed excellent activity against staphylococci, enterococci, pneumococci, and …
Number of citations: 64 journals.asm.org
AM Dhople - International journal of antimicrobial agents, 1999 - Elsevier
… of epiroprim and brodimoprim provided only additive effects. The results suggest that epiroprim … We therefore decided to evaluate the in vitro activity of epiroprim against M. leprae, alone …
Number of citations: 21 www.sciencedirect.com
AM Dhople - International journal of antimicrobial agents, 2002 - Elsevier
… activity of epiroprim against M. leprae in vitro and showed a strong synergism with a combination of epiroprim and dapsone [11]. We now show the data on the effects of epiroprim, either …
Number of citations: 17 www.sciencedirect.com
HR Chang, D Arsenijevic, R Comte… - Antimicrobial agents …, 1994 - Am Soc Microbiol
… Epiroprim may have a role in the prophylaxis or therapy of … Epiroprim is a dihydrofolate reductase inhibitor and an analog … we assessed the effects of epiroprim and dapsone, alone and …
Number of citations: 27 journals.asm.org
M Brun-Pascaud, F Chau, L Garry… - Antimicrobial agents …, 1996 - Am Soc Microbiol
In a rat model of dual infection, we studied such dihydrofolate reductase (DHFR) inhibitors as PS-15 (25 mg/kg of body weight), epiroprim (100 mg/kg), and pyrimethamine (3 mg/kg) …
Number of citations: 27 journals.asm.org
H Mehlhorn, W Dankert, PG Hartman, RL Then - Parasitology research, 1995 - Springer
… epiroprim… epiroprim plus 50 mg/kg dapsone or with 50 mg/kg epiroprim plus 50 mg/kg dapsone and then injected into four mice, only one mouse in the group receiving the low epiroprim …
Number of citations: 10 link.springer.com
A Martinez, CJ Allegra, JA Kovacs - The American journal of tropical …, 1996 - europepmc.org
… micromole, similar to that of pyrimethamine, but epiroprim was 650-fold more selective than … administered epiroprim combined with dapsone also prolonged survival. Thus epiroprim is …
Number of citations: 12 europepmc.org
M Dosso, L Ouattara, AM Cherif, SA Bouzid, L Haller… - Chemotherapy, 2001 - karger.com
Thirty Mycobacterium tuberculosis strains (8: INH R /INH R , 12: INH R /RIF S , 10: INH S /RIF S ) were examined against MICs of epiroprim (EPM) and isoniazid (INH) separately or in …
Number of citations: 9 karger.com
HS Lee, HR Chang, YM Khoo - Journal of pharmacy and …, 1996 - Wiley Online Library
… been developed to estimate epiroprim in serum and brain … Serum concentrations (mean ± sem) of epiroprim were highest at 30 … Epiroprim concentrations in the brain correlated well with …
Number of citations: 9 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.